8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one
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Overview
Description
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is a complex organic compound characterized by its unique structure, which includes a sulfonyl group and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one typically involves multiple steps. One common approach is the condensation of 4-methylbenzenesulfonyl hydrazide with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfoxides or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction can produce sulfoxides or thiols .
Scientific Research Applications
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The spirocyclic framework provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl hydrazide: A precursor in the synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one.
Benzenesulfonyl chloride: Another sulfonyl-containing compound used in various organic syntheses.
4-Methylbenzenesulfonyl isocyanate: A related compound with similar reactivity but different functional groups.
Uniqueness
8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C18H23NO3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.0.55.24]dodecan-12-one |
InChI |
InChI=1S/C18H23NO3S/c1-14-3-5-15(6-4-14)23(21,22)19-11-9-17(10-12-19)13-16(20)18(17)7-2-8-18/h3-6H,2,7-13H2,1H3 |
InChI Key |
HDZHVLSTBKHKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C34CCC4 |
Origin of Product |
United States |
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